
1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. Paper describes a synthesis method for a fluorinated analog of 1-aminocyclopropane carboxylic acid, which involves cyclopropanation followed by several steps including Curtius rearrangement and oxidative cleavage. Similarly, paper outlines the synthesis of a new constrained γ-amino dicarboxylic acid by avoiding reactions that open the cyclopropane ring. These methods highlight the challenges and strategies in synthesizing cyclopropane derivatives, which could be applicable to the synthesis of "1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid".
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. Paper provides detailed structural information on a related compound, (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, using X-ray diffraction methods. The study reveals how substituents on the cyclopropane ring influence the overall molecular conformation. This information can be extrapolated to understand the likely structure of "1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid", where the presence of fluorine atoms would affect the electronic distribution and steric hindrance in the molecule.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. Paper discusses the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane derivatives, indicating their potential biological activity. Paper describes the cycloisomerization reactions of donor-acceptor cyclopropanes catalyzed by triflic acid, leading to the formation of alkyl 5-arylfuran-2-carboxylates. These reactions showcase the reactivity of the cyclopropane ring and how it can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, and the substituents can affect properties such as solubility, boiling point, and stability. While the papers do not directly provide data on the physical and chemical properties of "1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid", they do offer insights into the general behavior of cyclopropane derivatives that can be used to infer the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Cyclopropanecarboxylic acid derivatives, including structures similar to 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid, are used as leading compounds for their biological activity. N-substituted cyclopropanecarboxyl-N′-pyridin-2-yl thioureas synthesized using cyclopropanecarboxylic acid derivatives have shown excellent herbicidal and fungicidal activities. These activities are especially observed in compounds with specific substitutions, highlighting the potential of cyclopropanecarboxylic acid derivatives in agricultural applications (Tian et al., 2009).
Chiral Intermediates in Drug Synthesis
Chiral intermediates are crucial in the synthesis of various drugs, and cyclopropanecarboxylic acid derivatives play a significant role in this area. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate synthesized using a similar cyclopropanecarboxylic acid derivative, is essential for the production of Ticagrelor, a drug used for treating acute coronary syndromes. This process exemplifies the importance of these compounds in synthesizing medically significant drugs (Guo et al., 2017).
Antibacterial Agents
Fluoronaphthyridines, including derivatives of cyclopropanecarboxylic acid, have been synthesized and evaluated for their antibacterial properties. Structural modifications of these compounds, such as the 1-(2,4-difluorophenyl) substitution, have been found to significantly influence their antibacterial activity. This suggests the potential of cyclopropanecarboxylic acid derivatives in developing new antibacterial agents (Bouzard et al., 1992).
Inhibition of Ethylene Production in Plants
Compounds structurally similar to 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid have been shown to inhibit ethylene production in plants. For example, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) exhibits an inhibitory effect on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme involved in the ethylene production pathway in plants. This opens up possibilities for using such compounds in agricultural practices to control ethylene-dependent processes like fruit ripening and flower wilting (Liu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNBKAEDAWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


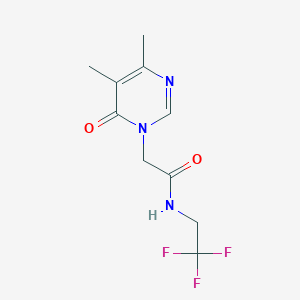
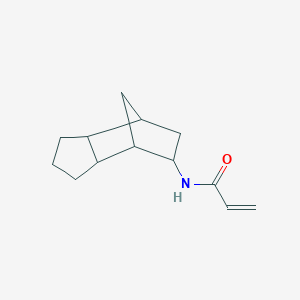
![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)
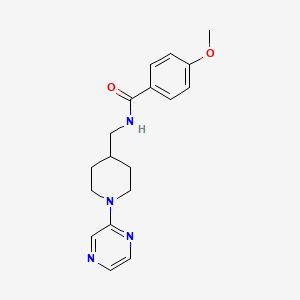
![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)
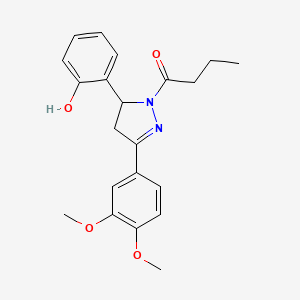
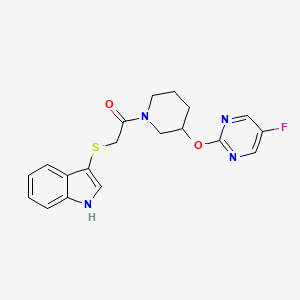
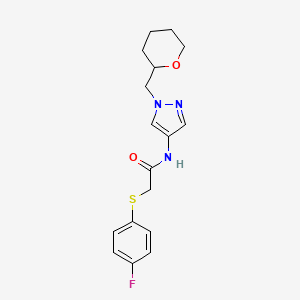
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)
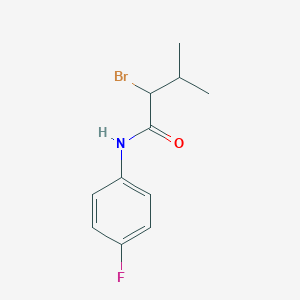
![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)